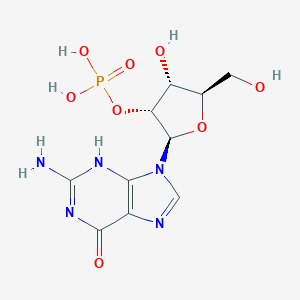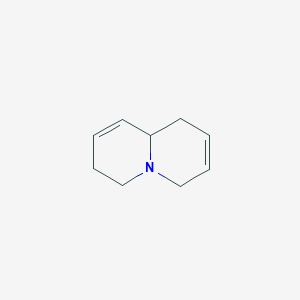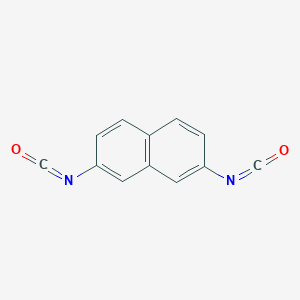
2,7-Diisocyanatonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diisocyanatonaphthalene (2,7-DICN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a highly reactive compound that is widely used in scientific research, particularly in the field of organic chemistry. 2,7-DICN is known for its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,7-Diisocyanatonaphthalene involves its ability to react with various organic compounds, particularly those containing amino or hydroxyl groups. The reaction proceeds through the formation of a urethane or urea linkage, depending on the nature of the reactant. The resulting product is a complex organic molecule that can be used for a variety of applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,7-Diisocyanatonaphthalene. However, studies have shown that it may have toxic effects on the liver and kidneys, particularly in high doses. Therefore, caution should be exercised when handling this compound in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,7-Diisocyanatonaphthalene in lab experiments is its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules. However, its highly reactive nature also poses a risk, as it can react with unintended compounds and cause unwanted side reactions. Therefore, careful handling and proper safety measures should be taken when using this compound in the laboratory.
Direcciones Futuras
There are several future directions for the use of 2,7-Diisocyanatonaphthalene in scientific research. One potential area of application is in the development of new materials for use in various industries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its potential toxic effects. Finally, new synthetic methods for 2,7-Diisocyanatonaphthalene may be developed to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, 2,7-Diisocyanatonaphthalene is a highly reactive compound that is widely used in scientific research for organic synthesis. Its ability to react with various organic compounds makes it a valuable tool for synthesizing complex organic molecules. However, caution should be exercised when handling this compound due to its potential toxic effects. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop new synthetic methods and applications.
Métodos De Síntesis
The synthesis of 2,7-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of 2,7-Diisocyanatonaphthalene. The synthesis process is highly efficient and can yield high amounts of the compound.
Aplicaciones Científicas De Investigación
2,7-Diisocyanatonaphthalene is widely used in scientific research as a reagent for organic synthesis. It is particularly useful for the synthesis of complex organic molecules such as polymers, dyes, and pharmaceuticals. 2,7-Diisocyanatonaphthalene is also used in the development of new materials such as coatings, adhesives, and sealants.
Propiedades
Número CAS |
14353-01-6 |
|---|---|
Nombre del producto |
2,7-Diisocyanatonaphthalene |
Fórmula molecular |
C12H6N2O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2,7-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H |
Clave InChI |
JISQNPXRCGHKHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
Sinónimos |
2,7-Naphthalenediyldiisocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



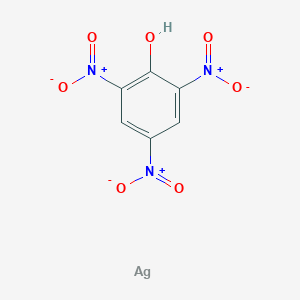
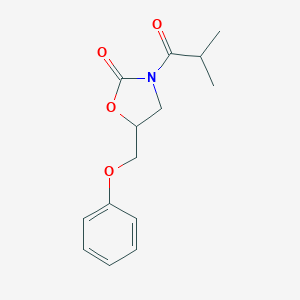
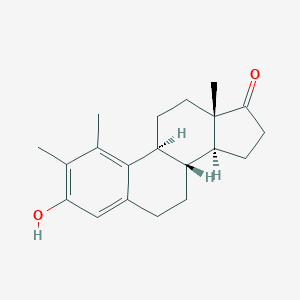
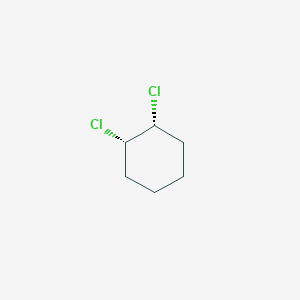
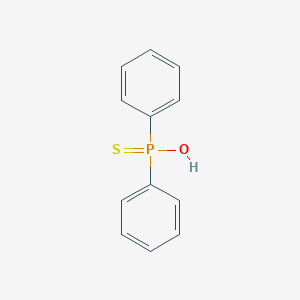
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
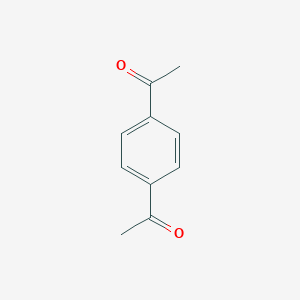
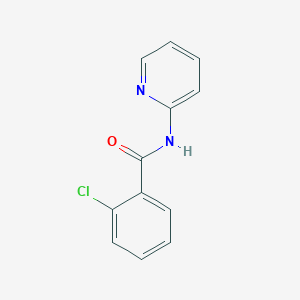
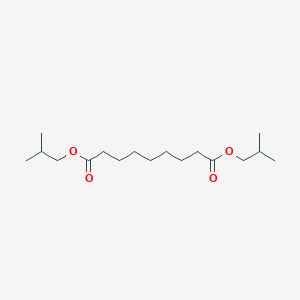

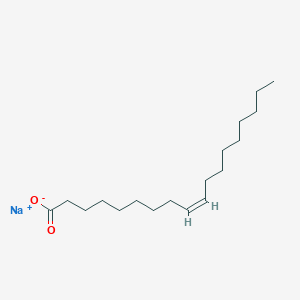
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
